
copper(1+);2-methylbut-1-ene
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Overview
Description
Copper(I) (Cu⁺) complexes with alkenes, such as 2-methylbut-1-ene (C₅H₁₀), are studied for their unique coordination chemistry and applications in catalysis, materials science, and photoelectrochemical systems. The interaction between Cu⁺ and 2-methylbut-1-ene involves π-backbonding, where the metal’s d-orbitals donate electron density to the alkene’s π* orbitals, stabilizing the complex. This compound is structurally distinct due to the branched methyl group on the alkene, which influences steric and electronic properties compared to linear alkenes or other isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: The 2-methylbut-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic solvents and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .
Scientific Research Applications
Copper(1+);2-methylbut-1-ene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.
Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Comparison with Similar Copper-Alkene Complexes
Copper(I) Complexes with Linear Alkenes
Linear alkenes (e.g., pent-1-ene) form less sterically hindered complexes with Cu⁺, enabling faster ligand exchange rates. However, their lower stability under oxidative conditions limits their utility in redox-mediated applications like dye-sensitized solar cells (DSSCs).
Copper(I) Complexes with Aromatic Ligands
The [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/⁺ redox shuttle () demonstrates superior electrochemical performance in DSSCs, achieving a 10.3% power conversion efficiency due to optimized energy alignment (0.11 eV driving force). This contrasts with Cu⁺-alkene systems, which lack the bipyridine ligand’s strong chelating effect and redox tunability. However, alkene-based complexes may offer cost advantages in bulk synthesis .
Comparison with Structural Isomers of 2-Methylbut-1-ene
Fragmentation Patterns in Mass Spectrometry
Studies of 2-methylbut-1-ene (m/z 71) show distinct fragmentation at m/z 43 (46–48% signal) and m/z 41 (~10%) under specific ion mobility conditions (120 Td) . Comparatively, isomers like (E)-pent-2-ene and 3-methylbut-1-ene exhibit variations in fragment distribution (Table 1), reflecting differences in bond stability and branching effects.
Table 1: Fragment Signal Percentages for C₅H₁₀ Isomers at 120 Td
Isomer | m/z 43 (%) | m/z 41 (%) |
---|---|---|
2-Methylbut-1-ene | 46–48 | ~10 |
3-Methylbut-1-ene | Not reported | ~15 (est.) |
(E)-Pent-2-ene | ~30 | ~20 |
Reactivity in Atmospheric Chemistry
2-Methylbut-1-ene’s oxidation products differ from those of butane-2,3-dione (m/z 87), which generates m/z 59 (34%) and [M+H]⁺ fragments . The branched structure of 2-methylbut-1-ene favors allylic hydrogen abstraction, leading to distinct degradation pathways compared to linear alkenes.
Key Research Findings
- Electrochemical Stability: Cu⁺-2-methylbut-1-ene complexes are less redox-active than bipyridine-based systems but may excel in non-polar media due to hydrophobic interactions.
- Steric Effects : The methyl group on 2-methylbut-1-ene reduces ligand lability, making it less suitable for dynamic catalytic cycles but advantageous in stabilizing Cu⁺ in harsh environments.
- Fragmentation Signatures : Its unique mass spectral profile distinguishes it from isomers, aiding analytical identification in environmental or synthetic samples .
Q & A
Basic Research Questions
Q. What experimental methods are most effective for synthesizing copper(I) complexes with 2-methylbut-1-ene ligands?
- Methodological Answer : Synthesis typically involves ligand preparation (e.g., isolating 2-methylbut-1-ene derivatives) followed by coordination under inert conditions to prevent oxidation of Cu(I). Key steps include:
- Ligand Purification : Distillation under nitrogen to maintain isomer purity .
- Coordination Chemistry : Reacting Cu(I) salts (e.g., CuCl) with ligands in aprotic solvents (e.g., THF) at controlled temperatures (0–25°C) .
- Characterization : Use of UV-Vis spectroscopy to monitor ligand-to-metal charge transfer and X-ray crystallography for structural confirmation .
Q. How can spectroscopic techniques distinguish 2-methylbut-1-ene from its structural isomers in copper(I) complexes?
- Methodological Answer :
- NMR : 1H NMR reveals distinct alkene proton splitting patterns; 2-methylbut-1-ene exhibits a deshielded terminal alkene proton (δ 4.5–5.0 ppm) compared to internal isomers .
- IR Spectroscopy : Stretching frequencies of C=C bonds (~1640–1680 cm−1) vary with substitution patterns, aiding isomer identification .
Q. What are the key challenges in maintaining Cu(I) stability during coordination with 2-methylbut-1-ene?
- Methodological Answer : Cu(I) is prone to oxidation; strategies include:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for synthesis .
- Stabilizing Ligands : Bulky ligands (e.g., phosphines) or π-accepting alkenes (like 2-methylbut-1-ene) reduce oxidation .
- Spectroscopic Monitoring : Periodic EPR or cyclic voltammetry to detect Cu(II) contamination .
Advanced Research Questions
Q. How do steric and electronic properties of 2-methylbut-1-ene influence Cu(I) complex reactivity in catalytic cycles?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., methyl groups) hinder substrate access, quantified via Tolman’s cone angles in crystallographic studies .
- Electronic Effects : Electron-rich alkenes enhance back-donation from Cu(I), measured via DFT calculations of metal-ligand bond orders .
- Case Study : Catalytic activity in alkyne cyclopropanation correlates with ligand HOMO-LUMO gaps, determined via UV-Vis and computational modeling .
Q. How can contradictory data on the catalytic efficiency of Cu(I)-2-methylbut-1-ene systems be resolved?
- Methodological Answer : Discrepancies often arise from:
- Experimental Variables : Differences in solvent polarity, temperature, or Cu(I) counterions (e.g., chloride vs. triflate). Systematic replication studies with controlled variables are critical .
- Characterization Gaps : Incomplete purity assessments (e.g., residual solvents affecting reactivity). Use GC-MS or elemental analysis to verify complex integrity .
Q. What computational approaches best predict the thermodynamic stability of Cu(I)-2-methylbut-1-ene complexes?
- Methodological Answer :
- DFT Modeling : Optimize geometries using B3LYP/6-31G* basis sets to calculate Gibbs free energy of formation .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation energies in stability predictions .
- Validation : Compare computed redox potentials with experimental cyclic voltammetry data .
Q. Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing catalytic turnover frequencies (TOF) in Cu(I)-2-methylbut-1-ene systems?
- Methodological Answer :
- Error Analysis : Report TOF with standard deviations from triplicate trials .
- Outlier Identification : Use Grubbs’ test to exclude anomalous data points .
- Correlation Studies : Apply linear regression to link TOF with ligand electronic parameters (e.g., Hammett constants) .
Q. How can researchers ensure reproducibility in Cu(I)-2-methylbut-1-ene synthesis protocols?
- Methodological Answer :
- Detailed Reporting : Document solvent degassing times, cooling rates, and stirring speeds in experimental sections .
- Open Data : Share crystallographic .cif files or raw spectroscopic data in supplementary materials .
- Collaborative Validation : Cross-laboratory replication studies to identify protocol-sensitive steps .
Q. Future Directions
Q. What unexplored applications exist for Cu(I)-2-methylbut-1-ene complexes in asymmetric catalysis?
- Methodological Answer :
- Chiral Ligand Design : Attach enantiopure auxiliaries to 2-methylbut-1-ene and test enantioselectivity in Diels-Alder reactions .
- Mechanistic Probes : Use kinetic isotope effects (KIEs) to study rate-determining steps in asymmetric pathways .
Q. How can in-situ spectroscopic techniques advance real-time monitoring of Cu(I)-2-methylbut-1-ene reactions?
Properties
CAS No. |
54248-44-1 |
---|---|
Molecular Formula |
C5H9Cu |
Molecular Weight |
132.67 g/mol |
IUPAC Name |
copper(1+);2-methylbut-1-ene |
InChI |
InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1 |
InChI Key |
HXYDUTXHKQGGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[CH-])C.[Cu+] |
Origin of Product |
United States |
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